molecular formula C12H18N2 B2893341 1-(4-Pyrrolidinylphenyl)ethylamine CAS No. 869942-47-2

1-(4-Pyrrolidinylphenyl)ethylamine

Cat. No. B2893341
CAS RN: 869942-47-2
M. Wt: 190.29
InChI Key: OCZYPQZGADEYRH-UHFFFAOYSA-N
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Description

“1-(4-Pyrrolidinylphenyl)ethylamine” is a chemical compound with the molecular formula C12H18N2. It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives has been extensively studied. The synthetic strategies used can be broadly categorized into two types: (1) ring construction from different cyclic or acyclic precursors, and (2) functionalization of preformed pyrrolidine rings . For example, Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .


Molecular Structure Analysis

The molecular structure of “1-(4-Pyrrolidinylphenyl)ethylamine” is characterized by a pyrrolidine ring attached to a phenyl group via an ethylamine linker . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

Amines, such as “1-(4-Pyrrolidinylphenyl)ethylamine”, are known to act as nucleophiles . They can react with halogenoalkanes, acyl chlorides, and acid anhydrides to form various products . Additionally, reaction with primary amines can lead to the formation of imines .

Mechanism of Action

The mechanism of action of “1-(4-Pyrrolidinylphenyl)ethylamine” is likely dependent on its specific application. For instance, in the context of drug discovery, the pyrrolidine ring and its derivatives have been associated with target selectivity .

Safety and Hazards

While specific safety data for “1-(4-Pyrrolidinylphenyl)ethylamine” was not found, it’s important to handle all chemical substances with care. Amines can be harmful if inhaled and may cause eye irritation .

Future Directions

The future directions for “1-(4-Pyrrolidinylphenyl)ethylamine” and similar compounds lie in their potential applications in drug discovery and other fields. The pyrrolidine scaffold is versatile and can be used to design new compounds with different biological profiles .

properties

IUPAC Name

1-(4-pyrrolidin-1-ylphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-10(13)11-4-6-12(7-5-11)14-8-2-3-9-14/h4-7,10H,2-3,8-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZYPQZGADEYRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2CCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Pyrrolidinylphenyl)ethylamine

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